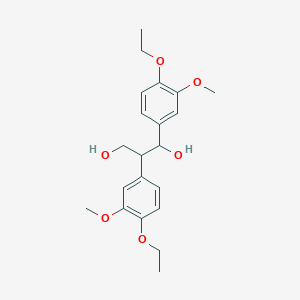![molecular formula C20H42O3 B14406409 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL CAS No. 86008-07-3](/img/structure/B14406409.png)
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol backbone, which is further substituted with a pentadecyloxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with 2-(pentadecyloxy)ethanol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium dichromate or pyridinium chlorochromate
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-(Benzyloxy)ethoxy)propan-1-ol: Similar structure but with a benzyloxy group instead of a pentadecyloxy group.
1-Propanol, 3-ethoxy-: A simpler analog with an ethoxy group instead of a pentadecyloxyethoxy group.
Uniqueness
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules.
Eigenschaften
CAS-Nummer |
86008-07-3 |
|---|---|
Molekularformel |
C20H42O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
3-(2-pentadecoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-20-23-18-15-16-21/h21H,2-20H2,1H3 |
InChI-Schlüssel |
HJYWQVVXRYJBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
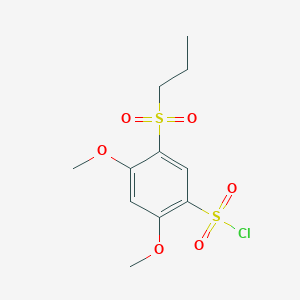
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
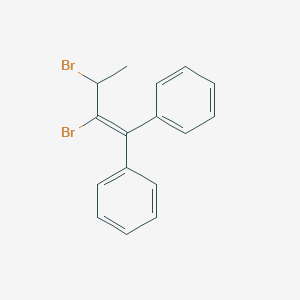
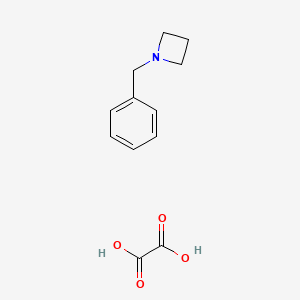
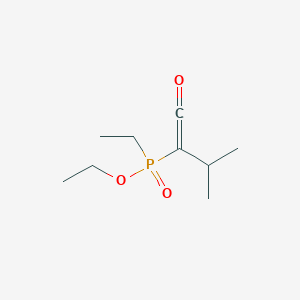
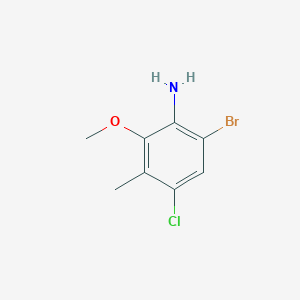
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)

